4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide
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Overview
Description
- Hydroxylation at the desired position using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution at the 3-Position
- The 3-position of the quinoline ring is substituted with a 2-methoxyethyl group.
Industrial Production
Preparation Methods
Synthetic Routes
The synthetic routes for this compound can vary, but one common approach involves the following steps:
-
Formation of the Quinoline Ring
- Start with an appropriate quinoline precursor.
- Introduce the benzotriazine moiety via a condensation reaction or other suitable method.
Chemical Reactions Analysis
4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide can participate in various chemical reactions:
Oxidation: Oxidative processes can modify the quinoline or benzotriazine rings.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents, and Lewis acids are often employed.
Major Products: These reactions yield derivatives with altered properties, potentially impacting bioactivity.
Scientific Research Applications
This compound has garnered interest across scientific disciplines:
Medicine: Investigated for potential antiviral, antihypertensive, and antidiabetic properties.
Chemistry: Serves as a scaffold for designing novel derivatives.
Biology: May interact with cellular targets, affecting various pathways.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related heterocyclic structures. Its uniqueness lies in the fusion of quinoline and benzotriazine rings.
Properties
Molecular Formula |
C20H17N5O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17N5O4/c1-29-9-8-25-20(28)14-10-12(6-7-17(14)23-24-25)22-19(27)15-11-21-16-5-3-2-4-13(16)18(15)26/h2-7,10-11H,8-9H2,1H3,(H,21,26)(H,22,27) |
InChI Key |
PAHRFCGVSYYAAM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O)N=N1 |
Origin of Product |
United States |
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